3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol
Overview
Description
3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a nitro group at the third position of the pyrazole ring and a propanol group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically takes place in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the pyrazole nitrogen, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: 3-(3-nitro-1H-pyrazol-1-yl)propanal or 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid.
Reduction: 3-(3-amino-1H-pyrazol-1-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its derivatives could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects. The hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-nitro-1H-pyrazol-1-yl)propanenitrile: Similar structure but with a nitrile group instead of a hydroxyl group.
3-(3-methyl-4-nitro-1H-pyrazol-5-yl)oxypropan-1-ol: Similar structure but with a methyl group and an ether linkage.
Uniqueness
3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-nitropyrazol-1-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c10-5-1-3-8-4-2-6(7-8)9(11)12/h2,4,10H,1,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUMTEXAPPNCJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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